24 Bisphenol S-d8

CAS No.:

Cat. No.: VC20502561

Molecular Formula: C12H10O4S

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10O4S |

|---|---|

| Molecular Weight | 258.32 g/mol |

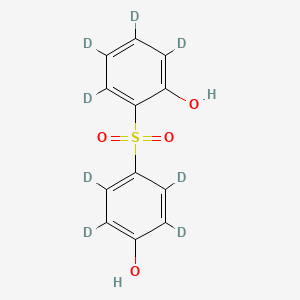

| IUPAC Name | 2,3,4,5-tetradeuterio-6-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)sulfonylphenol |

| Standard InChI | InChI=1S/C12H10O4S/c13-9-5-7-10(8-6-9)17(15,16)12-4-2-1-3-11(12)14/h1-8,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D |

| Standard InChI Key | LROZSPADHSXFJA-PGRXLJNUSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])O)S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H] |

| Canonical SMILES | C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O |

Introduction

Chemical Identity and Structural Features

Physicochemical Properties

The compound’s physicochemical properties, including its solubility, stability, and chromatographic behavior, are critical for its application in analytical workflows. With a purity exceeding 95% (as verified by HPLC), 24 Bisphenol S-d8 meets stringent quality standards required for precise quantification . Its deuterium labeling reduces signal overlap in mass spectra, improving the accuracy of isotope dilution mass spectrometry (IDMS) methods commonly employed in environmental and biomedical research .

Synthesis and Production

Manufacturing Process

As a custom-synthesized compound, 24 Bisphenol S-d8 is produced on-demand through controlled reactions involving deuterated precursors. While specific synthetic pathways are proprietary, the general approach involves substituting hydrogen atoms with deuterium at defined positions during the synthesis of bisphenol S. This process typically employs deuterated phenol and sulfuric acid or oleum under carefully optimized conditions to ensure high isotopic enrichment and minimal side reactions .

Quality Control and Certification

Stringent quality control protocols are implemented to verify isotopic purity and chemical integrity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed to confirm the positions of deuterium atoms and assess batch-to-batch consistency . The compound’s classification as a “controlled product” necessitates additional documentation for international shipping, including permits and biosafety certifications, reflecting regulatory oversight of potentially hazardous materials .

Analytical Applications

Role as an Internal Standard

In mass spectrometry-based assays, 24 Bisphenol S-d8 serves as an internal standard to correct for matrix effects, ionization efficiency variations, and instrument drift. By spiking samples with a known concentration of the deuterated analog, researchers can generate calibration curves that account for analyte recovery rates and procedural losses, thereby improving quantification accuracy . For example, in human urine analysis, this approach has enabled the detection of bisphenol S at sub-parts-per-billion levels, critical for assessing low-dose exposure effects .

Environmental Monitoring

The compound’s utility extends to tracking bisphenol S contamination in water systems and soil. A 2024 study employing 24 Bisphenol S-d8 identified widespread contamination in urban wastewater, with concentrations correlating with industrial discharge rates . Such findings highlight its role in developing remediation strategies and regulatory policies aimed at mitigating environmental pollution.

Comparative Analysis with Related Compounds

Bisphenol S vs. Bisphenol A

The substitution of sulfonyl groups in bisphenol S (and its deuterated forms) for the isopropylidene group in bisphenol A reduces estrogenic potency but introduces distinct environmental persistence challenges. Unlike bisphenol A, which undergoes rapid glucuronidation in vivo, bisphenol S’s sulfonyl linkage resists metabolic degradation, leading to prolonged biological half-lives .

Table 1: Structural and Functional Comparison of Common Bisphenols

| Compound | Molecular Formula | Linker Group | Estrogenic Activity | Environmental Persistence |

|---|---|---|---|---|

| Bisphenol A (BPA) | Isopropylidene | High | Moderate | |

| Bisphenol S (BPS) | Sulfonyl | Moderate | High | |

| 24 Bisphenol S-d8 | Sulfonyl | Not tested | High |

Advantages of Deuterated Analogs

The primary advantage of 24 Bisphenol S-d8 over non-deuterated analogs lies in its ability to serve as a mass spectrometric tracer without altering chemical behavior. This property is indispensable for pharmacokinetic studies, where distinguishing administered compounds from endogenous metabolites is essential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume